5-O-三苯甲基-D-呋喃核糖

描述

5-O-Trityl-D-ribofuranose is a chemical compound that plays a crucial role in biomedicine and pharmaceutical research . It serves as a pivotal intermediate during the synthesis of antiviral drugs and nucleoside analogues . Its significance lies in serving as a foundational building block for the creation of nucleotide prodrugs .

Synthesis Analysis

A practical route towards the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose has been described . The key steps include deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside by reductive displacement employing hydride reagents .Molecular Structure Analysis

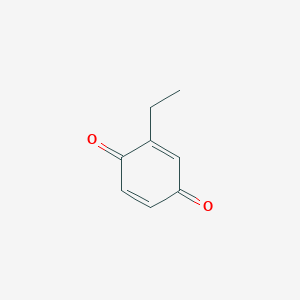

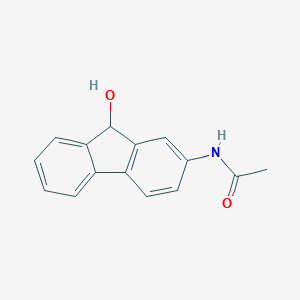

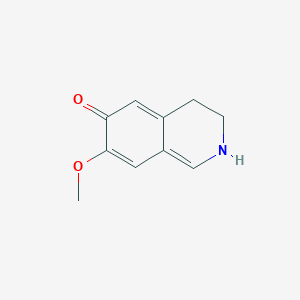

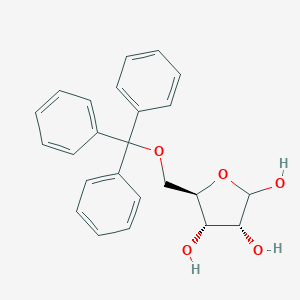

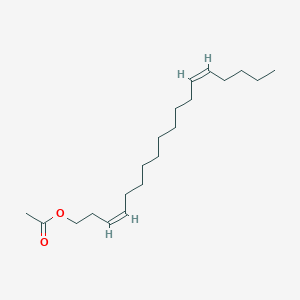

The molecular formula of 5-O-Trityl-D-ribofuranose is C24H24O5 . It has a molecular weight of 392.44 . The structure of the compound includes a ribofuranose ring with a trityl group attached to the 5-O position .Chemical Reactions Analysis

A series of β-D-ribofuranosides and ribonucleosides fused with 2,3-O-isopropylidene ring was synthesized and studied in terms of their conformational preferences . Based on the 1H NMR spectra, DFT calculations, and X-ray analysis, the E0-like and E4-like conformations adopted by these furanosides are identified .科学研究应用

结构研究

5-O-三苯甲基-D-呋喃核糖参与了核糖衍生物的结构研究。例如,它在形成 1:5′ - 5:1′-二-D-呋喃核糖酐等化合物中的作用已被探索 (Jeanloz、Barker 和 Lock,1951)。

立体选择性合成中的催化

该化合物已被用于立体选择性合成的催化过程中。一个例子是用三苯甲基盐催化的醇与 1-羟基呋喃核糖的立体选择性糖基化,展示了其在合成各种 β-呋喃核糖苷中的用途 (Uchiro 和 Mukaiyama,1996)。

核苷合成中的前体

5-O-三苯甲基-D-呋喃核糖是合成特殊核苷的前体。例如,它已被用于开发合成 2'-C-甲基核苷的方法,这是某些生物过程中的关键成分 (Beigelman 等,1987)。

脱氧衍生物的合成

研究表明其在合成各种脱氧呋喃核糖衍生物中的用途,例如 1,2,3-三-O-乙酰基-5-脱氧-D-呋喃核糖,这对于开发药物非常重要 (Hao,2010)。

酶研究

5-O-三苯甲基-D-呋喃核糖参与了与酶促水解相关的研究,提供了在各种酶的作用下乙酰化 D-核糖衍生物行为的见解 (Car、Petrović 和 Tomić,2007)。

免疫学研究

在免疫学研究中,类似于 5-O-三苯甲基-D-呋喃核糖的呋喃核糖衍生物因其在 T 细胞激活和识别微生物分子中的作用而受到研究,突出了它们在免疫反应中的潜在意义 (Corbett 等,2014)。

作用机制

5’-O-trityl-inosine (KIN59) allosterically inhibits thymidine phosphorylase (TPase) enzymatic activity . KIN59 also inhibits TPase-induced angiogenesis in the chick chorioallantoic membrane (CAM) assay . The trityl group was found to be instrumental to preserve both the anti-TPase and anti-angiogenic effect .

安全和危害

未来方向

属性

IUPAC Name |

(3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O5/c25-21-20(29-23(27)22(21)26)16-28-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-23,25-27H,16H2/t20-,21-,22-,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZZFZLLPGMINF-YRNFEDNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447477 | |

| Record name | (3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-O-Trityl-D-ribofuranose | |

CAS RN |

53225-58-4 | |

| Record name | (3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-O-trityl-D-ribofuranose in nucleoside synthesis?

A1: 5-O-trityl-D-ribofuranose serves as a crucial starting material in the synthesis of modified nucleosides, particularly 2'-C-methylnucleosides []. These modified nucleosides are of significant interest in medicinal chemistry due to their potential antiviral and anticancer properties.

Q2: Can you provide an example of how 5-O-trityl-D-ribofuranose is utilized in nucleoside synthesis?

A2: In a study by [], researchers employed 2,3-O-isopropylidene-2-hydroxymethyl-5-O-trityl-D-ribofuranose, a derivative of 5-O-trityl-D-ribofuranose, as a starting point to develop a general method for synthesizing 2'-C-methylnucleosides. This method highlights the versatility of 5-O-trityl-D-ribofuranose derivatives in constructing modified nucleosides with potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B110184.png)